Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate
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Overview
Description
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate is an organoruthenium compound . It has a molecular formula of C₁₇H₂₄F₃N₃O₃RuS and a molecular weight of 508.52 g/mol .
Molecular Structure Analysis
The molecular structure of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate is complex, as it involves a ruthenium atom coordinated to a pentamethylcyclopentadienyl ligand and three acetonitrile ligands . The trifluoromethanesulfonate acts as a counterion .Chemical Reactions Analysis
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate is known to act as a catalyst in several types of reactions. These include the coupling of allenes with activated olefins to form 1,3-dienes, the dimerization of propargyl alcohols, and the cycloisomerization of 1,6 and 1,7 enynes .Physical and Chemical Properties Analysis
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate is an orange powder . It is air sensitive and should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is insoluble in water .Scientific Research Applications
Interaction with Acetonitrile and Trifluoromethanesulfonic Acid : A study by Salnikov et al. (2012) explored the interaction of acetonitrile with trifluoromethanesulfonic acid, revealing the formation of a variety of different cations and neutral compounds. This research is significant in understanding the complex chemistry of compounds like Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate (Salnikov, G. E., Genaev, A., Vasiliev, V., & Shubin, V. G. (2012)).
Catalysis in Friedel-Crafts Alkylations : Wilsdorf et al. (2013) found that trifluoromethanesulfonic acid in acetonitrile efficiently catalyzes Friedel-Crafts alkylations, providing insights into potential catalytic applications of related compounds (Wilsdorf, M., Leichnitz, D., & Reissig, H. (2013)).
Ionic Liquids as Crystallization Media : A study by Tang and Mudring (2011) demonstrated that ionic liquids can be used as crystallization media for Tris(acetonitrile)tris(trifluoromethanesulfonato)-europium(III), providing insights into the crystallization behavior of similar compounds (Tang, S., & Mudring, A. (2011)).
Complexing with Lanthanides : Cassol et al. (1997) reported on the complexing ability of trifluoromethanesulfonate complexes of heavier lanthanides towards n-butylamine in anhydrous acetonitrile, a study relevant to understanding the behavior of this compound in similar conditions (Cassol, A., Bernardo, P., Portanova, R., Tolazzi, M., & Zanonato, P. (1997)).
Safety and Hazards
Mechanism of Action
Target of Action
As an organoruthenium compound, it is generally known to interact with various organic substrates in catalytic reactions .
Mode of Action
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate acts as a homogeneous catalyst in organic synthesis . It enables the hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and carbon-carbon or carbon-heteroatom bond-forming reactions . These reactions involve the compound interacting with its targets, facilitating chemical transformations that would otherwise be energetically unfavorable.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. By facilitating various chemical transformations, it can influence the synthesis of new compounds, the breakdown of existing ones, or the rearrangement of molecular structures .
Properties
InChI |
InChI=1S/C10H15.3C2H3N.CHF3O3S.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;2-1(3,4)8(5,6)7;/h1-5H3;3*1H3;(H,5,6,7);/p-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKTXFALMRBAHB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O3RuS- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113860-02-9 |
Source
|
Record name | Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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